6-Vinyl-1H-indole
CAS No.: 865375-46-8
Cat. No.: VC8004227
Molecular Formula: C10H9N
Molecular Weight: 143.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865375-46-8 |
|---|---|
| Molecular Formula | C10H9N |
| Molecular Weight | 143.18 |
| IUPAC Name | 6-ethenyl-1H-indole |
| Standard InChI | InChI=1S/C10H9N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7,11H,1H2 |
| Standard InChI Key | MDAMSCNARAPEIQ-UHFFFAOYSA-N |
| SMILES | C=CC1=CC2=C(C=C1)C=CN2 |
| Canonical SMILES | C=CC1=CC2=C(C=C1)C=CN2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
6-Vinyl-1H-indole features a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with a vinyl (-CH=CH₂) substituent at the 6-position (Figure 1). The molecular formula (C₁₀H₉N) and weight (143.19 g/mol) were confirmed via PubChem records . Key structural identifiers include:
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SMILES: C=CC1=CC2=C(C=C1)C=CN2
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InChI: InChI=1S/C10H9N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h2-7,11H,1H2
The vinyl group introduces steric and electronic effects that influence reactivity, particularly in electrophilic substitution reactions at the indole’s 3-position.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, were computationally predicted for various adducts (Table 1) :
Table 1: Predicted CCS Values for 6-Vinyl-1H-Indole Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.08078 | 127.8 |
| [M+Na]⁺ | 166.06272 | 142.1 |
| [M+NH₄]⁺ | 161.10732 | 137.5 |
| [M-H]⁻ | 142.06622 | 130.1 |
These values aid in distinguishing 6-vinyl-1H-indole from isomeric species in complex mixtures.
Synthetic Methodologies
Direct Synthesis Routes
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Aza-Michael Addition: Carboxymethyl cyclohexadienones condense with amines to form indole cores via aza-Michael addition and rearomatization . Adapting this method with vinyl-containing substrates could yield 6-vinyl derivatives.
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Cross-Coupling Reactions: Palladium-catalyzed coupling of 6-bromoindole with vinyl boronic acids represents a plausible route, though experimental validation is lacking.
Post-Synthetic Modifications
6-Vinyl-1H-indole’s vinyl group enables further functionalization:
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Cycloadditions: Participation in Diels-Alder or [2+2] cycloadditions to construct polycyclic frameworks.
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Polymer Grafting: Vinyl groups facilitate radical polymerization or thiol-ene reactions, as demonstrated in indole-grafted poly(vinyl alcohol) systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR data from Sigma-Aldrich technical documents reveal distinct signals (Figure 2) :
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Vinyl Protons: Doublets at δ 5.8 (trans), 6.2 (cis), and 6.4 ppm (geminal coupling).
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Indole Protons: Aromatic signals at δ 7.1–7.5 ppm (H-4, H-5, H-7) and a broad N-H signal at δ 10.2 ppm.
13C NMR spectra confirm the vinyl carbons at δ 115–120 ppm and the indole carbonyl at δ 171.35 ppm .
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands include :
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O–H Stretching: Reduced intensity at 3330 cm⁻¹ after grafting.
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C=O Stretching: Overlapping bands at ~1732 cm⁻¹ from residual acetate groups.
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Indole Skeleton: Out-of-plane bending at 740 cm⁻¹.
Applications in Materials Science
Polymer Modification
6-Vinyl-1H-indole serves as a monomer in functional polymers. Grafting onto poly(vinyl alcohol) (PVA) via esterification enhances thermal stability and introduces photoluminescent properties . The vinyl group enables covalent attachment to polymer backbones, creating materials with tailored electronic characteristics.
Pharmaceutical Intermediates
Though direct biological data are absent, structural analogs exhibit antimicrobial and anticancer activities. The vinyl group’s reactivity positions 6-vinyl-1H-indole as a precursor for bioactive molecules through further derivatization.
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